molecular formula C10H11F3N2 B12636229 (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine

(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine

Cat. No.: B12636229
M. Wt: 216.20 g/mol
InChI Key: ZWOAVYNXLBRVOG-UHFFFAOYSA-N
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Description

(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine is a chemical compound with the molecular formula C10H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or pyridine derivatives.

Scientific Research Applications

(1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The cyclopropylmethanamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
  • (2-(Trifluoromethyl)pyridin-4-yl)methanol

Uniqueness

Compared to similar compounds, (1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropyl)methanamine offers unique structural features, such as the cyclopropyl group, which imparts rigidity and influences its biological activity. The trifluoromethyl group also enhances its pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

[1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-5-7(1-4-15-8)9(6-14)2-3-9/h1,4-5H,2-3,6,14H2

InChI Key

ZWOAVYNXLBRVOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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